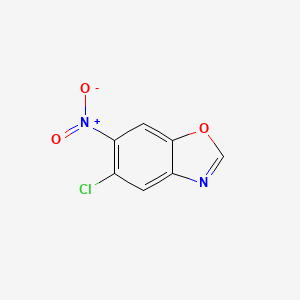

5-Chloro-6-nitro-1,3-benzoxazole

Description

Significance of Benzoxazole (B165842) Heterocycles in Academic Research

Benzoxazole and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities. nih.govnih.gov These compounds are not only found in several natural products but also form the core of numerous synthetic drugs with diverse therapeutic applications. researchgate.net The aromatic and relatively stable nature of the benzoxazole ring system allows for extensive functionalization, making it a versatile scaffold for developing new biologically active agents. globalresearchonline.net

Academic research has extensively documented the broad-ranging biological activities of benzoxazole derivatives, which include:

Antimicrobial and Antifungal Properties nih.govkuey.net

Anticancer and Antitumor Activity globalresearchonline.netnih.gov

Anti-inflammatory Effects nih.govresearchgate.net

Antiviral Capabilities globalresearchonline.net

Anticonvulsant and Antidepressant Potential globalresearchonline.netnih.gov

Anthelmintic Activity globalresearchonline.net

The significance of benzoxazoles also extends to the field of agrochemicals, where they have been investigated for the development of new herbicides and insecticides. Furthermore, their unique photophysical properties, such as high Stokes shift and stability, make them valuable as fluorescent probes. globalresearchonline.net The continuous exploration of novel synthetic methodologies for benzoxazole derivatives underscores their importance and the scientific community's interest in harnessing their potential. nih.govrsc.org

Contextualization of 5-Chloro-6-nitro-1,3-benzoxazole within Substituted Benzoxazole Chemistry

5-Chloro-6-nitro-1,3-benzoxazole is a specific derivative within the broader family of substituted benzoxazoles. Its structure is characterized by the presence of a chloro group at the 5th position and a nitro group at the 6th position of the benzoxazole core. These substitutions are not arbitrary; they are strategically placed to modulate the electronic properties and reactivity of the molecule, thereby influencing its biological activity and potential applications.

The presence of an electron-withdrawing nitro group is known to be a key feature in the nitration of benzoxazoles, which preferentially occurs at the C6-position. globalresearchonline.net This nitro group can enhance the biological activity of the molecule. For instance, research on 5-nitro-1,3-benzoxazole derivatives has demonstrated their potential as anthelmintic agents. globalresearchonline.netresearchgate.net The chloro substituent at the 5-position further modifies the molecule's properties and provides an additional site for synthetic modification. Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown that this substitution can contribute to antibacterial and antifungal activities. nih.govscienceopen.com

The synthesis of such substituted benzoxazoles often involves the reaction of appropriately substituted 2-aminophenols with various reagents. rsc.org For example, the synthesis of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-amino-4-chloro-5-nitrophenol (B145731) with carbon disulfide under basic conditions. The resulting compound serves as a versatile intermediate for the creation of a library of derivatives with diverse functionalities.

Overview of Key Research Domains for 5-Chloro-6-nitro-1,3-benzoxazole and its Derivatives

The specific structural features of 5-Chloro-6-nitro-1,3-benzoxazole and its derivatives have directed their investigation into several key research domains. The primary areas of exploration are driven by the biological activities conferred by the chloro and nitro substitutions on the benzoxazole scaffold.

Antimicrobial and Antifungal Research: A significant area of investigation for derivatives of 5-chloro-benzoxazole is in the development of new antimicrobial and antifungal agents. nih.govscienceopen.com The presence of the halogenated ring is believed to enhance potency against various bacterial and fungal strains. nih.gov

Anticancer Research: Benzoxazole derivatives, in general, are widely studied for their anticancer properties. nih.gov The introduction of specific substituents can modulate this activity. While direct research on the anticancer properties of 5-Chloro-6-nitro-1,3-benzoxazole is less documented, related structures with different substitutions at the 2-position have shown promise.

Anthelmintic Research: The nitro group at the 6-position is a key pharmacophore for anthelmintic activity. Research has shown that 5-nitro-1,3-benzoxazole derivatives can act as potent anthelmintic molecules, with studies suggesting they may inhibit crucial parasite enzymes like β-tubulin. globalresearchonline.netresearchgate.net

Synthetic Chemistry and Materials Science: Beyond its biological applications, 5-Chloro-6-nitro-1,3-benzoxazole serves as a valuable building block in synthetic organic chemistry. Its functional groups—the chloro and nitro groups—provide reactive sites for further chemical transformations, allowing for the synthesis of more complex molecules with tailored properties for various applications, including the development of new materials.

Below is an interactive data table summarizing the key research findings for derivatives of 5-Chloro-6-nitro-1,3-benzoxazole:

| Derivative Class | Key Research Finding | Potential Application | Reference(s) |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Exhibit antibacterial and antifungal activity. | Antimicrobial agents | nih.govscienceopen.com |

| 5-Nitro-1,3-benzoxazole derivatives | Show potent anthelmintic effects, possibly through inhibition of β-tubulin. | Anthelmintic drugs | globalresearchonline.netresearchgate.net |

| 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol | Serves as a versatile synthetic intermediate for more complex molecules. | Synthetic chemistry, materials science |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZBUAFFLVOXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to the Benzoxazole (B165842) Core Structure

The benzoxazole scaffold is a privileged heterocyclic motif, and numerous methods for its synthesis have been developed over the years. acs.org The most common and versatile approaches begin with 2-aminophenol (B121084) precursors.

The traditional and most widely used method for synthesizing the benzoxazole ring is the condensation of a 2-aminophenol with a suitable electrophile, typically a carbonyl compound, followed by cyclodehydration. acs.orgmdpi.com This approach is highly adaptable, allowing for the introduction of various substituents at the 2-position of the benzoxazole ring.

Commonly used carbonyl-containing reactants include:

Carboxylic Acids and Derivatives: Direct condensation with carboxylic acids or their more reactive derivatives like acyl chlorides and esters is a primary route. mdpi.com

Aldehydes: The reaction of 2-aminophenols with aldehydes, often under oxidative conditions, leads to the formation of 2-substituted benzoxazoles. researchgate.net

β-Diketones: These precursors react with 2-aminophenols to yield 2-substituted benzoxazoles. organic-chemistry.orgacs.org

Orthoesters: Functionalized orthoesters provide an efficient route to various benzoxazole derivatives. organic-chemistry.org

The reaction typically proceeds through the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to form the oxazole (B20620) ring.

To improve reaction efficiency, yield, and conditions, a variety of catalytic systems have been developed. These protocols often offer milder reaction conditions and are more environmentally benign.

Polyphosphoric Acid (PPA): PPA is a classic and effective catalyst and solvent for the cyclocondensation of 2-aminophenols with carboxylic acids. It promotes the dehydration step required for ring closure, often facilitated by microwave irradiation to reduce reaction times.

Ionic Liquids (ILs): Ionic liquids have gained prominence as "green" catalysts and solvents. rsc.org Acidic ionic liquids, for example, can catalyze the condensation of 2-aminophenols and aldehydes under solvent-free conditions, often with the benefit of being recyclable. rsc.org In some protocols, a Lewis acidic ionic liquid supported on magnetic nanoparticles has been used to facilitate easy catalyst recovery. researchgate.net

Metal-Catalyzed Methods: A wide array of metal catalysts are employed to synthesize the benzoxazole core. Copper catalysts, for instance, are used in domino acylation/annulation reactions and in combination with a Brønsted acid for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgorganic-chemistry.org Nickel-supported silica (B1680970) has been reported as an efficient, cost-effective, and environmentally friendly catalyst for the synthesis of benzoxazoles from 2-aminophenol and various aldehydes at room temperature. amazonaws.com

Table 1: Comparison of Selected Catalytic Methods for Benzoxazole Synthesis

| Catalyst System | Substrates | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Copper Iodide (CuI) and Brønsted Acid | 2-Aminophenols and β-Diketones | Acetonitrile (CH3CN), 80°C | Mild conditions, good tolerance of functional groups (chloro, nitro, etc.). acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenols and Aldehydes | Solvent-free, 130°C | High yields, recyclable catalyst, green methodology. rsc.org | rsc.org |

| Nickel Sulfate (B86663) (NiSO4) on Silica | 2-Aminophenol and Aldehydes | Ethanol (EtOH), Room Temperature | Cost-effective, environmentally benign, simple procedure. amazonaws.com | amazonaws.com |

| Samarium Triflate | o-Amino(thio)phenols and Aldehydes | Aqueous medium | Reusable catalyst, mild conditions, green chemistry. organic-chemistry.org | organic-chemistry.org |

Specific Synthetic Routes for 5-Chloro-6-nitro-1,3-benzoxazole and Related Analogues

The synthesis of the title compound, 5-Chloro-6-nitro-1,3-benzoxazole, and its analogues typically involves the strategic introduction of the chloro and nitro groups either before or after the formation of the benzoxazole ring. The most common approach involves starting with a precursor that already contains these substituents.

While direct nitration of a benzoxazole ring is possible, achieving specific regioselectivity can be challenging. For the synthesis of 5-Chloro-6-nitro-1,3-benzoxazole, the most direct and widely reported method involves the cyclization of a pre-functionalized precursor, 2-amino-4-chloro-5-nitrophenol (B145731) . In this strategy, the chloro and nitro groups are already positioned correctly on the phenol (B47542) ring, ensuring the desired substitution pattern in the final product. The cyclization can be achieved by reacting this precursor with various reagents to form the oxazole ring.

Alternatively, nitration can be performed on a pre-existing benzoxazole. For example, some synthetic schemes for related anthelmintic agents involve the formation of 5-nitro-1,3-benzoxazole derivatives, indicating that nitration of the benzoxazole skeleton is a viable, though potentially less direct, pathway for introducing the nitro group at a specific position. researchgate.net

Similar to nitration, the chlorine atom in 5-Chloro-6-nitro-1,3-benzoxazole is most commonly introduced at the precursor stage. Syntheses frequently start with 2-amino-4-chlorophenol (B47367) , which is then nitrated and cyclized, or cyclized and then nitrated. nih.govscienceopen.com The synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one, a related structure, is achieved by reacting 2-amino-4-chlorophenol with urea. nih.govscienceopen.com

Direct chlorination of the benzoxazole ring has also been studied. For instance, reacting benzoxazole with gaseous chlorine in the presence of an acid catalyst can lead to monochlorination or dichlorination, yielding products such as 2-chloro-benzoxazole and 2,6-dichloro-benzoxazole. chemicalbook.com This highlights that direct chlorination is possible but may not yield the 5-chloro isomer selectively.

The development of one-pot syntheses represents a significant advance in efficiency, reducing waste and saving time by avoiding the isolation of intermediates. amazonaws.com Several one-pot methods are applicable to the synthesis of substituted benzoxazoles, including those with chloro and nitro groups.

For example, 2-substituted benzoxazoles can be prepared in a one-pot reaction from 2-aminophenols and carboxylic acids, catalyzed by methanesulfonic acid where the acid chloride is generated in situ. organic-chemistry.org These conditions are compatible with chloro and nitro substituents. organic-chemistry.org Another efficient one-pot approach involves the reaction of 2-aminophenols with aldehydes catalyzed by nickel sulfate at room temperature, which tolerates a range of functional groups on the aldehyde. amazonaws.com

Table 2: Selected Synthetic Routes to Substituted Benzoxazoles

| Product Type | Precursors | Reagents/Catalyst | Procedure Type | Reference |

|---|---|---|---|---|

| 5-Chloro-1,3-benzoxazol-2(3H)-one | 2-Amino-4-chlorophenol, Urea | Dimethylformamide (DMF), Reflux | Precursor functionalization | nih.gov |

| 2-Chloro-5-nitro-benzoxazole | 5-Nitrobenzo[d]oxazole-2-thiol | Thionyl chloride, DMF | Functional group transformation | chemicalbook.com |

| 2-Arylbenzoxazoles | 2-Aminophenol, Aromatic Aldehydes | NiSO4, EtOH | One-pot catalytic | amazonaws.com |

| 2-Substituted Benzoxazoles | 2-Aminophenol, Carboxylic Acids | Methanesulfonic acid | One-pot, in situ activation | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies of 5-Chloro-6-nitro-1,3-benzoxazole

The inherent chemical reactivity of 5-chloro-6-nitro-1,3-benzoxazole provides a versatile platform for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the nitro group and the susceptibility of the chloro group to nucleophilic attack are the principal drivers of its chemical transformations.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chlorine atom at the 5-position of the benzoxazole ring is susceptible to nucleophilic substitution, a reaction that has been widely exploited to introduce a variety of functional groups. smolecule.com This reactivity allows for the synthesis of a broad array of derivatives with modified electronic and steric properties. For instance, the chloro group can be displaced by various nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This strategy is fundamental in creating libraries of compounds for screening purposes. The reaction conditions for these substitutions can be tailored to accommodate a wide range of nucleophiles, highlighting the versatility of this synthetic route.

Reduction of the Nitro Group to Amine Derivatives

The nitro group at the 6-position is readily reduced to a primary amine, a crucial transformation that opens up a vast landscape of further derivatization possibilities. smolecule.comgoogle.com This reduction is typically achieved using standard reducing agents such as iron powder in acetic acid or catalytic hydrogenation. The resulting 5-chloro-1,3-benzoxazol-6-amine is a valuable intermediate. The amino group can then undergo a plethora of reactions, including acylation, alkylation, and diazotization, to introduce diverse functionalities and build more complex molecular architectures. This two-step process of nitration followed by reduction is a classic strategy in aromatic chemistry to install an amine group.

Formation of Hydrazine (B178648) Derivatives (e.g., 2-hydrazinyl-5-chloro-6-nitro-1,3-benzoxazole)

The synthesis of hydrazine derivatives represents another important derivatization strategy. For example, 2-chloro-substituted benzoxazoles can react with hydrazine hydrate (B1144303) to form 2-hydrazinylbenzoxazole derivatives. sigmaaldrich.comresearchgate.net These hydrazine compounds are versatile building blocks themselves and can be further reacted with aldehydes, ketones, or isothiocyanates to generate a wide range of Schiff bases, hydrazones, and thiosemicarbazides, respectively. researchgate.net These subsequent reactions significantly expand the chemical space accessible from the initial 5-chloro-6-nitro-1,3-benzoxazole scaffold.

Cyclization and Condensation Reactions of Functionalized Benzoxazole Precursors

Functionalized benzoxazole precursors, derived from 5-chloro-6-nitro-1,3-benzoxazole, can undergo various cyclization and condensation reactions to form more complex heterocyclic systems. For example, the condensation of 2-aminophenol derivatives with aldehydes or carboxylic acids is a common method for the synthesis of the benzoxazole ring itself. acs.org Furthermore, derivatives of 5-chloro-6-nitro-1,3-benzoxazole can be designed to contain reactive functional groups that can participate in intramolecular or intermolecular cyclization reactions, leading to the formation of fused ring systems or other novel heterocyclic structures.

Development of Compound Libraries and Analogues Based on 5-Chloro-6-nitro-1,3-benzoxazole

The chemical tractability of 5-chloro-6-nitro-1,3-benzoxazole makes it an excellent scaffold for the development of compound libraries for high-throughput screening. By systematically varying the substituents at the 2, 5, and 6-positions, a large and diverse collection of analogues can be synthesized. nih.govnih.gov This approach is central to modern drug discovery and materials science, where the exploration of a wide range of chemical structures is necessary to identify compounds with desired biological activities or material properties. The generation of such libraries is often facilitated by parallel synthesis techniques, allowing for the rapid production of numerous derivatives for evaluation.

Structural Elucidation and Advanced Spectroscopic/computational Analysis

Spectroscopic Characterization of 5-Chloro-6-nitro-1,3-benzoxazole and its Derivatives.doi.org

Spectroscopic methods are fundamental to the characterization of novel and synthesized chemical compounds. For 5-Chloro-6-nitro-1,3-benzoxazole, techniques such as NMR, IR, and mass spectrometry offer a detailed picture of its molecular architecture.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern on the benzoxazole (B165842) core. In the case of 5-Chloro-6-nitro-1,3-benzoxazole, the electron-withdrawing nature of the nitro group significantly influences the chemical shifts of adjacent protons, leading to distinct downfield shifts. For instance, in a related derivative, 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, the aromatic protons are observed in the ¹H NMR spectrum. doi.org The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbons in the benzoxazole ring system.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzoxazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 5-chlorobenzoxazole rsc.org | CDCl₃ | Signals corresponding to the aromatic protons. rsc.org | Signals corresponding to the carbon atoms of the benzoxazole ring. rsc.org |

| 6-nitro-1,3-benzoxazole chemicalbook.com | Not specified | Spectral data available. chemicalbook.com | Spectral data available. chemicalbook.com |

| 2-(3-chloro-6-nitrophenyl)-benzoxazole rsc.org | CDCl₃ | Spectral data available. rsc.org | Spectral data available. rsc.org |

| 5-methyl-2-(4-chloro-2-nitrophenyl)-benzoxazole rsc.org | CDCl₃ | Spectral data available. rsc.org | Spectral data available. rsc.org |

This table is for illustrative purposes and specific chemical shifts can vary based on the full molecular structure and solvent used.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule. For 5-Chloro-6-nitro-1,3-benzoxazole, the IR spectrum would be characterized by strong absorption bands corresponding to the nitro (NO₂) group, typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹. acs.org The presence of the C-Cl bond would also give rise to a characteristic absorption. Furthermore, the benzoxazole ring itself has a series of characteristic vibrations. For example, in 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, absorption bands were noted at 1610 cm⁻¹ (νC=N) and 3110 cm⁻¹ (νC–H, Ar–H). doi.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Benzoxazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H (Aromatic) | 3100-3000 libretexts.org |

| C=N (in benzoxazole ring) | ~1610 doi.org |

| C=C (Aromatic) | 1600-1585 and 1500-1400 vscht.cz |

| Asymmetric NO₂ stretch | 1560-1520 acs.org |

| Symmetric NO₂ stretch | 1355-1345 acs.org |

| C-O (in benzoxazole ring) | 1320-1210 libretexts.org |

| C-Cl | 850-550 |

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 5-Chloro-6-nitro-1,3-benzoxazole, the molecular ion peak would confirm its molecular formula (C₇H₃ClN₂O₃). uni.lu Aromatic nitro compounds often exhibit characteristic fragmentation patterns, including the loss of NO₂ and other fragments. miamioh.edu In a related compound, 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, the molecular ion peak [M+H]⁺ at m/z 243.54 confirms its molecular formula.

X-ray Crystallographic Analysis of Benzoxazole Derivatives.semanticscholar.org

Studies on various benzoxazole derivatives have revealed detailed structural information. For instance, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole was determined to be in the monoclinic space group P2₁/c, and the molecule was found to be non-planar. doi.org Similarly, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine showed that the two benzoxazole ring systems are nearly planar and are at a significant dihedral angle to each other. hrpub.org The determination of crystal structures is often aided by direct methods and refined using full-matrix least-squares procedures. semanticscholar.org

Table 3: Crystallographic Data for Selected Benzoxazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole | Monoclinic | P2₁/c | Non-planar molecule. doi.org | doi.org |

| N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine | Not specified | Not specified | Two nearly planar benzoxazole rings with a dihedral angle of 96.12(7)°. hrpub.org | hrpub.org |

| (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile | Monoclinic | P2₁/c | Organic layers parallel to the scispace.com direction. nih.gov | nih.gov |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P1 | Trans configuration of chlorophenyl and benzoxazole groups. nih.gov | nih.govrsc.org |

The way molecules pack in a crystal is governed by intermolecular forces. In benzoxazole derivatives, hydrogen bonding and π-π stacking are significant. nih.gov For example, in the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, intermolecular C—H...O hydrogen bonds form zigzag chains, and there are also C—H...π and π-π stacking interactions with a centroid-centroid distance of 3.5668(19) Å. hrpub.org The presence of nitro groups can lead to the formation of C–H⋯O intermolecular hydrogen bonds. rsc.org These interactions are crucial in stabilizing the crystal lattice. nih.govrsc.org The analysis of Hirshfeld surfaces and 2D fingerprint plots is a useful tool for quantifying these interactions.

Theoretical and Computational Studies on Molecular Structure and Conformation

Quantum Mechanical Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are instrumental in elucidating the fundamental geometric and electronic properties of benzoxazole derivatives. For instance, a study on 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole utilized the semi-empirical AM1 method to perform theoretical calculations. doi.org These calculations focused on determining the molecule's minimum energy conformations by analyzing various torsion angles. The optimized geometry derived from these calculations revealed that the non-planar conformation of the molecule is the most stable. doi.org

In a related context, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of similar heterocyclic compounds. For example, DFT studies on 4,6-dichloro-5-nitrobenzofuroxan highlighted the influence of chloro substituents on the rotational barrier of the nitro group. nih.gov These computational approaches provide a detailed picture of how substituents affect the electronic distribution and reactivity of the benzoxazole core.

Conformational Analyses of Substituted Benzoxazoles

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of substituted benzoxazoles, which in turn influences their biological activity. In the study of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, conformational energy calculations were performed as a function of four key torsion angles. doi.org The energy profiles for these rotations were determined, identifying the energy maxima and minima that correspond to different spatial arrangements of the substituents. doi.org This type of analysis helps to identify the most energetically favorable conformations of the molecule.

The broader class of 2-substituted benzoxazoles has also been a focus of such studies, often in the context of their potential as pharmacological agents. nih.govnih.gov Understanding the preferred conformations of these molecules is essential for designing derivatives with specific biological targets.

Predicted Collision Cross Section (CCS) for Gas-Phase Structural Insights

Collision Cross Section (CCS) is a key parameter that reflects the size and shape of an ion in the gas phase. Predictive models, often based on machine learning algorithms, can estimate CCS values for small molecules, aiding in their structural identification. unizar.esnih.gov For 5-Chloro-6-nitro-1,3-benzoxazole, predicted CCS values have been calculated for various adducts using the CCSbase prediction tool. uni.lu These predictions provide valuable information for ion mobility spectrometry (IMS) studies, which separate ions based on their size and shape.

The ability to predict CCS values is particularly useful in the analysis of complex mixtures, where it can help to distinguish between isomers and confirm the identity of unknown compounds. nih.gov The accuracy of these predictions is continually improving with the development of more sophisticated models and larger experimental CCS databases. unizar.es

Table 1: Predicted Collision Cross Section (CCS) Data for 5-Chloro-6-nitro-1,3-benzoxazole Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 198.99050 | 134.3 |

| [M+Na]+ | 220.97244 | 145.6 |

| [M-H]- | 196.97594 | 139.0 |

| [M+NH4]+ | 216.01704 | 154.0 |

| [M+K]+ | 236.94638 | 139.4 |

| [M+H-H2O]+ | 180.98048 | 133.7 |

| [M+HCOO]- | 242.98142 | 155.9 |

| [M+CH3COO]- | 256.99707 | 174.7 |

| [M+Na-2H]- | 218.95789 | 145.2 |

| [M]+ | 197.98267 | 138.4 |

| [M]- | 197.98377 | 138.4 |

This table was generated based on data from PubChemLite. uni.lu

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Chloro and Nitro Substituents on Biological Activity Profiles

The presence of both a chloro and a nitro group on the benzoxazole (B165842) ring is a key determinant of the biological activity of 5-Chloro-6-nitro-1,3-benzoxazole and its derivatives. These electron-withdrawing groups create a distinct electronic environment that modulates the molecule's interaction with biological targets.

Research has indicated that the nitro group, particularly at the 6-position, can enhance the membrane permeability of benzoxazole-based compounds in Gram-negative bacteria. This is a critical factor in overcoming the natural resistance of these bacteria, which possess a complex outer membrane. Furthermore, studies on related heterocyclic structures, such as benzimidazoles, have shown that the presence of a nitro group can contribute to both antimicrobial and anticancer activities. rsc.org The strong electron-withdrawing nature of the nitro group is believed to play a role in the mechanism of action, potentially through interactions with cellular macromolecules.

The chloro substituent at the 5-position also plays a significant role in defining the biological profile. Halogen atoms can influence the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with target proteins. In studies of various benzoxazole derivatives, the presence of a chloro group has been associated with potent antimicrobial and anticancer effects. rsc.orgresearchgate.net For instance, in a series of benzothiazole (B30560) derivatives, the presence of a chloro group at the 4-position of an attached phenyl ring was shown to improve antibacterial activity. While not directly on the benzoxazole core, this highlights the general contribution of chloro substituents to bioactivity.

The synergistic effect of having both a chloro and a nitro group on the benzoxazole ring system is a subject of ongoing research. These substituents can create an electron-deficient aromatic system, making the molecule susceptible to certain enzymatic reactions or enabling specific interactions with biological targets.

Impact of Substituents at the 2-Position on Reactivity and Biological Potency

The 2-position of the benzoxazole ring is a common site for chemical modification, and the nature of the substituent at this position has a profound impact on the compound's reactivity and biological potency. By introducing various functional groups at this position on the 5-Chloro-6-nitro-1,3-benzoxazole scaffold, researchers can fine-tune the molecule's properties to enhance its therapeutic potential.

For instance, the introduction of a thiol group at the 2-position, creating 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, has been shown to contribute to metalloenzyme inhibition through chelation. This suggests that the 2-substituent can directly participate in the mechanism of action. The thiol group can also be a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.

The following table summarizes the antimicrobial activity of some 2-substituted benzoxazole derivatives, illustrating the impact of the substituent at this position.

| Compound | 2-Substituent | Organism | MIC (µM) |

| 1 | -((1H-benzimidazol-2-yl)methyl)thio | C. albicans | 0.34 x 10⁻³ |

| 10 | -((1H-benzimidazol-2-yl)methyl)thio derivative | B. subtilis | 1.14 x 10⁻³ |

| 13 | -((1H-benzimidazol-2-yl)methyl)thio derivative | P. aeruginosa | 2.57 x 10⁻³ |

| 16 | -((1H-benzimidazol-2-yl)methyl)thio derivative | K. pneumoniae | 1.22 x 10⁻³ |

| 19 | -((1H-benzimidazol-2-yl)methyl)thio derivative | A. niger | 2.40 x 10⁻³ |

| 20 | -((1H-benzimidazol-2-yl)methyl)thio derivative | S. typhi | 2.40 x 10⁻³ |

| 24 | -((1H-benzimidazol-2-yl)methyl)thio derivative | E. coli | 1.40 x 10⁻³ |

Note: The specific substitutions on the benzimidazole (B57391) moiety for compounds 10, 13, 16, 19, 20, and 24 were not detailed in the provided source but are derivatives of the parent compound. The core benzoxazole in this study was not 5-chloro-6-nitro-1,3-benzoxazole, but the data illustrates the principle of 2-position substitution. nih.gov

Correlations between Specific Structural Modifications and Modulation of Biological Effects

The systematic modification of the 5-Chloro-6-nitro-1,3-benzoxazole scaffold allows for the establishment of clear correlations between specific structural changes and the resulting modulation of biological effects. These structure-activity relationships are fundamental to understanding how these compounds function at a molecular level and for guiding the design of more effective analogs.

One of the key areas of investigation is the impact of different substituents on the benzoxazole ring system. As previously discussed, the presence of electron-withdrawing groups like chloro and nitro at the 5- and 6-positions, respectively, is generally associated with enhanced biological activity. researchgate.net The position of these substituents is also critical. For example, studies on other heterocyclic systems have shown that the placement of a nitro group can dramatically alter the compound's efficacy.

Furthermore, the nature of the substituent at the 2-position is a major determinant of the biological response. For instance, in a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, the introduction of different moieties at the 3-position (which is analogous to the 2-position in terms of introducing diversity) led to varying degrees of antimicrobial activity. nih.gov

The following table presents the anticancer activity of some substituted benzimidazole derivatives, which, while not benzoxazoles, provide insight into how chloro and nitro substitutions can influence biological effects.

| Compound | Substitution | Cell Line | IC50 (µM) |

| 1d | 6-nitro | Multiple | 1.84 - 10.28 |

| 2d | 6-chloro | Multiple | 1.84 - 10.28 |

| 3s | 6-nitro | Multiple | 1.84 - 10.28 |

| 4b | 6-chloro | Multiple | 1.84 - 10.28 |

| 4k | 6-chloro | Multiple | 1.84 - 10.28 |

Note: The specific substitutions at other positions and the specific cancer cell lines are not fully detailed in the provided source. rsc.org

These findings underscore the importance of systematic structural modification in elucidating the SAR of 5-Chloro-6-nitro-1,3-benzoxazole derivatives and in developing compounds with optimized biological profiles.

Rational Design Methodologies for Novel Benzoxazole Analogues Based on SAR Data

The structure-activity relationship data gathered from studies on 5-Chloro-6-nitro-1,3-benzoxazole and its analogs provide a solid foundation for the rational design of novel, more potent, and selective therapeutic agents. By understanding how specific structural features contribute to biological activity, medicinal chemists can employ various design strategies to create new compounds with improved properties.

One common approach is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, the chloro group at the 5-position could be replaced with other halogens like bromine or fluorine to modulate the electronic and lipophilic properties of the molecule. Similarly, the nitro group could be replaced with other electron-withdrawing groups to fine-tune the activity.

Another key strategy is structure-based drug design, which utilizes computational modeling techniques to visualize how a molecule interacts with its biological target. By understanding the binding mode of a lead compound, researchers can design new analogs that fit more snugly into the active site of the target protein, leading to enhanced potency. For instance, if the nitro group is found to form a critical hydrogen bond with the target, new analogs can be designed to optimize this interaction.

Fragment-based drug design is another powerful methodology. This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. The 5-Chloro-6-nitro-1,3-benzoxazole scaffold can be considered a key fragment, which can be combined with other fragments known to have affinity for a particular target.

The synthesis of a library of analogs with diverse substituents at the 2-position is a common strategy to explore the chemical space around the 5-Chloro-6-nitro-1,3-benzoxazole core. High-throughput screening of these libraries can quickly identify compounds with promising biological activity, which can then be further optimized using the principles of rational drug design. nih.gov

By integrating these design methodologies with the ever-growing body of SAR data, the scientific community can continue to develop novel benzoxazole derivatives with the potential to address a wide range of diseases.

Investigation of Biological Activities and Underlying Mechanisms

Antimicrobial Activity Studies

The benzoxazole (B165842) core is a key feature in many compounds screened for antimicrobial properties. tandfonline.com Research into derivatives with chloro and nitro substitutions suggests these moieties can enhance potency against various pathogens. nih.govsemanticscholar.org

Derivatives of benzoxazole have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Studies on related structures, such as 5-chloro-1,3-benzoxazol-2(3H)-one and N-substituted 6-(chloro/nitro)-1H-benzimidazoles, provide insight into the potential efficacy of this structural class. nih.govnih.govrsc.org For instance, certain benzoxazole derivatives have shown effectiveness against the Gram-positive bacterium Bacillus subtilis. nih.gov Similarly, related chloro-nitro benzimidazole (B57391) derivatives have exhibited potent activity against Gram-positive strains like methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA/MRSA) and Streptococcus faecalis. semanticscholar.orgrsc.org

Table 1: Antibacterial Activity of Selected Benzoxazole and Related Heterocyclic Derivatives

| Compound Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Escherichia coli | 2 - 16 | rsc.org |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Streptococcus faecalis | 2 - 16 | rsc.org |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus (MSSA) | 2 - 16 | rsc.org |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus (MRSA) | 2 - 16 | rsc.org |

| Benzoxazole derivatives | Bacillus subtilis | ~0.43 | nih.gov |

| Benzoxazole derivatives | Escherichia coli | ~0.53 | nih.gov |

The antifungal potential of benzoxazole derivatives is well-documented, with activity reported against various fungal pathogens. nih.govtandfonline.comnih.govnih.gov Screenings have often included clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.govrsc.org Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one showed notable antifungal effects against C. albicans and Candida parapsilosis. nih.govnih.gov

The mechanism of antifungal action for some benzoxazole derivatives is believed to involve the disruption of the fungal cell membrane and interference with ergosterol (B1671047) synthesis. nih.gov The presence of halogenated rings in the molecular structure has been associated with increased antifungal potential. nih.govnih.gov For example, certain N-substituted 6-(chloro/nitro)-1H-benzimidazoles exhibited potent activity against both C. albicans and A. niger, with MIC values comparable to the standard antifungal drug fluconazole. semanticscholar.orgrsc.org

Table 2: Antifungal Activity of Selected Benzoxazole and Related Heterocyclic Derivatives

| Compound Class | Fungal Pathogen | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivative (P2B) | Candida albicans | Good activity, half of Miconazole | nih.govnih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (4k) | Candida albicans | 8 - 16 | rsc.org |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (4k) | Aspergillus niger | 8 - 16 | rsc.org |

| Benzoxazole derivatives | Candida albicans | Moderate to Good | nih.gov |

| Benzoxazole derivatives | Aspergillus niger | Moderate to Good | nih.gov |

The primary method for quantifying the antimicrobial efficacy of compounds like 5-Chloro-6-nitro-1,3-benzoxazole is the determination of the Minimum Inhibitory Concentration (MIC). nih.govnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. nih.gov

This value is typically determined using broth microdilution or agar (B569324) dilution methods. nih.gov In these procedures, serial dilutions of the test compound are prepared in a liquid or solid growth medium. nih.govnih.gov Standardized inoculums of the target bacterial or fungal strains are then introduced to the dilutions and incubated under controlled conditions. nih.gov Following incubation, the samples are observed for microbial growth, and the MIC is recorded as the lowest concentration at which no growth is visible. nih.govnih.gov The MIC is a fundamental laboratory measurement for assessing the activity of a new antimicrobial agent and for confirming microbial resistance. nih.gov

Anticancer Activity Research

Beyond their antimicrobial effects, azole compounds, including benzoxazoles, are known for their potential anticancer activities. nih.govresearchgate.net The electron-rich nature of these heterocycles is thought to facilitate non-covalent interactions with receptor proteins involved in cancer pathways. researchgate.net

The anticancer potential of benzoxazole derivatives has been investigated through in vitro cytotoxic evaluations against various human cancer cell lines. nih.gov For instance, a study on a series of benzoxazole analogues assessed their activity against the human colorectal carcinoma (HCT116) cell line using the Sulforhodamine B (SRB) assay. nih.gov Several of these compounds demonstrated significant anticancer activity. nih.gov

In another study, benzoxazole-based amides and sulfonamides were evaluated for their antiproliferative activity in a panel of cancer cell lines, showing particular potency in colorectal cancer lines HT-29 and HCT116. nih.gov Similarly, related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed strong anticancer activity against five tested cell lines, with half-maximal inhibitory concentration (IC₅₀) values comparable to the chemotherapy drug paclitaxel. semanticscholar.orgrsc.org

Table 3: In Vitro Anticancer Activity of Selected Benzoxazole and Related Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | 5 Human Cancer Cell Lines | 1.84 - 10.28 µg/mL | semanticscholar.orgrsc.org |

| Benzoxazole derivatives | HCT116 (Colorectal Carcinoma) | Best activity comparable to 5-fluorouracil | nih.gov |

| Benzoxazole-based amide (3f) | HT-29 & HCT116 (Colorectal) | Identified as most cytotoxic compound | nih.gov |

The mechanisms underlying the anticancer effects of benzoxazole derivatives are multifaceted and are an active area of research. Several hypotheses have been proposed based on studies of related compounds.

One prominent hypothesis is enzyme inhibition . Molecular docking studies on chloro-nitro substituted benzimidazoles suggest that dihydrofolate reductase (DHFR) could be a key target for both their antimicrobial and anticancer activities. semanticscholar.orgrsc.org DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a validated target for cancer therapy. semanticscholar.org Other potential enzyme targets include protein kinases.

Another proposed mechanism involves interactions with DNA and proteins . The planar, electron-rich benzoxazole ring system may intercalate with DNA or form non-covalent bonds with specific receptor proteins, thereby disrupting critical cellular processes. researchgate.net For example, certain benzoxazole-based compounds have been identified as dual antagonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are involved in cell proliferation and differentiation. nih.gov The inhibition of these receptors by a benzoxazole derivative was shown to induce cell-cycle arrest and activate caspases, leading to apoptosis in colorectal cancer cells. nih.gov

Antioxidant Activity Assessment

The evaluation of antioxidant activity is crucial in understanding the potential of a compound to mitigate oxidative stress, a key factor in various pathological conditions.

In vitro antioxidant assays are fundamental tools for screening and characterizing the radical-scavenging capabilities of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical-scavenging effect of compounds. nih.gov This assay involves the use of a stable free radical, DPPH, which absorbs at a specific wavelength. nih.gov When an antioxidant compound is present, it donates a hydrogen atom to the DPPH radical, causing a color change and a decrease in absorbance, which can be measured spectrophotometrically. nih.govnih.gov

Another common method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical-scavenging assay. nih.gov Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation. nih.gov The total antioxidant and reducing power methods provide a broader measure of a compound's antioxidant capacity by assessing its ability to reduce an oxidant.

Anti-diabetic Activity Evaluation

The inhibition of carbohydrate-hydrolyzing enzymes is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com

Alpha-amylase and alpha-glucosidase are crucial enzymes in the digestion of carbohydrates. nih.govmdpi.com Alpha-amylase, found in saliva and the pancreas, initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides. Alpha-glucosidase, located in the brush border of the small intestine, further hydrolyzes these oligosaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. nih.govnih.gov

Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal. nih.govnih.gov The inhibitory activity of compounds is typically assessed by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The concentration of the compound required to inhibit 50% of the enzyme's activity is known as the IC50 value.

While specific IC50 values for 5-Chloro-6-nitro-1,3-benzoxazole against alpha-amylase and alpha-glucosidase are not available in the provided search results, the general methodology for these assays is well-documented. For instance, in an alpha-glucosidase inhibition assay, the enzyme activity is determined by measuring the absorbance of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside. nih.gov

Table 2: Key Enzymes in Carbohydrate Digestion and Their Inhibition

| Enzyme | Location | Function | Therapeutic Implication of Inhibition |

|---|---|---|---|

| Alpha-amylase | Saliva, Pancreas | Breaks down complex carbohydrates (starch) into oligosaccharides. | Delays carbohydrate digestion, reducing the rate of glucose release. |

Other Reported Biological Activities for Benzoxazole Derivatives with Structural Relevance

The benzoxazole core is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide array of biological activities.

Benzoxazole derivatives have shown promise as antiviral agents. researchgate.net For instance, certain benzotriazole (B28993) derivatives, which share structural similarities with benzoxazoles, have been screened for their antiviral activity against a panel of RNA and DNA viruses. nih.govnih.gov Some of these compounds displayed selective activity against viruses such as Coxsackievirus B5 (CVB5), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). nih.govnih.gov The mechanism of action for some of these derivatives against CVB5 has been suggested to involve the early phase of infection, potentially by interfering with the viral attachment process. nih.gov

Numerous studies have highlighted the anti-inflammatory and analgesic potential of benzoxazole derivatives. nih.govresearchgate.net Some of these compounds have been found to exhibit anti-inflammatory activity comparable to or even stronger than the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac, in animal models of inflammation such as the carrageenan-induced rat paw edema test. researchgate.netnih.gov The analgesic effects of certain benzoxazole derivatives have also been demonstrated in models like the acetic acid-induced writhing test in mice. nih.gov The anti-inflammatory mechanism of some benzoxazole derivatives is thought to involve the inhibition of enzymes like cyclooxygenase (COX). researchgate.net

Antitubercular and Antimycobacterial Activity

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents, with derivatives showing a wide range of pharmacological activities, including antitubercular properties. While direct studies on the antitubercular activity of 5-Chloro-6-nitro-1,3-benzoxazole are not extensively detailed in the provided results, the broader class of benzoxazole derivatives has demonstrated notable potential against Mycobacterium tuberculosis. For instance, certain substituted benzoxazoles have been synthesized and evaluated for their antitubercular activity, showing promising results that warrant further investigation into the specific efficacy of the 5-chloro-6-nitro substituted variant. The structural features of the benzoxazole ring, combined with the electronic effects of the chloro and nitro groups, may contribute to its potential antimycobacterial effects.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of benzoxazole derivatives. Specifically, studies on 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazone derivatives have shown significant anticonvulsant activity in pentylenetetrazole-induced seizure tests. nih.gov Some of these derivatives were found to be more active than the established anticonvulsant drug phenytoin. nih.gov This suggests that the 5-chloro-benzoxazole core is a valuable pharmacophore for the design of new anticonvulsant agents. The mechanism of action is thought to be related to the modulation of ion channels or neurotransmitter systems within the central nervous system. For example, some anticonvulsants work by interacting with voltage-gated sodium or calcium channels, or by enhancing the activity of the inhibitory neurotransmitter GABA. mdpi.comnih.gov Further investigation into how the 5-chloro-6-nitro substitution pattern influences these interactions is a promising area for future research.

Enzyme Inhibition Studies

The ability of 5-Chloro-6-nitro-1,3-benzoxazole and its derivatives to inhibit various enzymes is a key aspect of its biological activity.

Cholinesterase: Benzoxazole analogs have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the pathogenesis of Alzheimer's disease. nih.gov The inhibitory activity of these compounds is often in the low micromolar range, indicating potent inhibition. nih.gov

Rho-kinase: While direct inhibition of Rho-kinase by 5-Chloro-6-nitro-1,3-benzoxazole is not specified, this enzyme is a known target for compounds with a similar heterocyclic structure in the context of various diseases.

COX-2: Certain benzoxazole derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which is relevant for their anti-inflammatory properties. nih.govnih.gov The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. nih.gov

DNA Topoisomerase: Benzoxazole derivatives have been shown to inhibit both human DNA topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes essential for DNA replication and cell division. eurekaselect.comresearchgate.net For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was a notable Topo I inhibitor. eurekaselect.comresearchgate.net This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells.

Cholesterol Ester Transfer Protein (CETP): A series of 2-arylbenzoxazoles have been developed as inhibitors of the cholesterol ester transfer protein (CETP). lookchem.comresearchgate.net Inhibition of CETP can lead to an increase in high-density lipoprotein (HDL) cholesterol levels, which is considered beneficial for cardiovascular health. lookchem.comnih.gov

NAMPT Activator: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway. nih.gov While some benzoxazole-related compounds are NAMPT inhibitors, the provided information also points to the discovery of NAMPT activators. nih.govnih.govmedchemexpress.com Activation of NAMPT could be beneficial in conditions associated with reduced NAD+ levels. nih.gov

Investigation of Interactions with Biomolecules

The biological effects of 5-Chloro-6-nitro-1,3-benzoxazole are rooted in its interactions with various biomolecules.

DNA: As mentioned, benzoxazole derivatives can inhibit DNA topoisomerases, indicating a direct or indirect interaction with DNA. eurekaselect.comresearchgate.net Some of these compounds are believed to exert their antitumor activity by intercalating into the DNA helix, thereby interfering with the enzyme's function. nih.gov

Proteins: The primary mechanism of action for this compound class often involves binding to and inhibiting the activity of various enzymes and proteins through non-covalent interactions. researchgate.net This includes enzymes like cholinesterases, kinases, and topoisomerases. nih.govnih.gov

Cellular Components: The 6-nitro group on the benzoxazole ring has been suggested to enhance membrane permeability in Gram-negative bacteria, facilitating the compound's entry into the cell. Inside the cell, these compounds can interact with a multitude of components, leading to their observed biological effects.

Computational Approaches in Biological Activity Prediction and Mechanistic Elucidation

Computational methods play a crucial role in understanding and predicting the biological activities of compounds like 5-Chloro-6-nitro-1,3-benzoxazole.

Molecular Docking Studies for Ligand-Target Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively used for benzoxazole derivatives to understand their binding affinity and interactions with target proteins. researchgate.netbiotech-asia.org For example, in studies of anthelmintic benzoxazoles, molecular docking was used to investigate the inhibition of β-tubulin, a key parasitic protein. researchgate.net The results, which showed good correlation with in vitro activity, helped to identify key interactions, such as hydrogen bonds, that are crucial for the inhibitory effect. researchgate.net Similarly, docking studies have been employed to elucidate the binding of benzoxazole derivatives to anticancer targets. jocpr.comresearchgate.net

In Silico Screening Methodologies for Biological Activity Prediction

In silico screening involves the use of computational methods to screen large libraries of compounds for potential biological activity. This approach is valuable for identifying promising lead compounds for further experimental investigation. For benzoxazole derivatives, in silico methods can be used to predict a wide range of activities, from antimicrobial and anticancer to enzyme inhibition. researchgate.netresearchgate.net These methodologies often rely on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity.

Applications in Advanced Chemical and Material Science Research

Role as Key Intermediates in Complex Organic Synthesis

5-Chloro-6-nitro-1,3-benzoxazole serves as a crucial starting material in multi-step organic syntheses, enabling the construction of a wide array of functionalized molecules. frontiersin.orgfrontiersin.org The reactivity of its chloro and nitro substituents, combined with the inherent properties of the benzoxazole (B165842) core, provides synthetic chemists with a versatile platform for molecular elaboration.

Precursors for the Synthesis of Diverse Functionalized Aromatic Compounds

The presence of both a chloro and a nitro group on the benzene (B151609) ring of 5-Chloro-6-nitro-1,3-benzoxazole allows for selective chemical transformations. The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions or be further modified. frontiersin.org This transformation is a key step in the synthesis of many pharmaceutically relevant compounds. frontiersin.org Similarly, the chlorine atom can be displaced by various nucleophiles, offering another avenue for introducing diverse functional groups onto the aromatic ring. This dual reactivity makes it a valuable precursor for creating a library of substituted benzoxazole derivatives and other functionalized aromatic compounds. nih.gov

Building Blocks for More Elaborate Molecular Architectures in Chemical Research

The benzoxazole scaffold itself is a privileged structure in medicinal chemistry and materials science. nih.govglobalresearchonline.net 5-Chloro-6-nitro-1,3-benzoxazole acts as a fundamental building block for constructing more intricate molecular architectures. nih.gov The inherent stability of the benzoxazole ring system, coupled with the potential for functionalization at the chloro and nitro positions, allows for its incorporation into larger, more complex molecules with tailored properties. nih.gov For instance, it can be a key component in the synthesis of extended conjugated systems or macrocyclic structures.

Exploration in Material Science Applications

The unique electronic properties of the benzoxazole core, influenced by the electron-withdrawing nitro group and the chloro substituent, make 5-Chloro-6-nitro-1,3-benzoxazole and its derivatives interesting candidates for investigation in materials science. mdpi.comnih.gov

Investigation for Development of Materials with Specific Electronic or Optical Characteristics

Research is ongoing to explore the potential of materials derived from 5-Chloro-6-nitro-1,3-benzoxazole for applications in electronics and optics. The electron-deficient nature of the nitro-substituted aromatic ring can influence the electronic bandgap and charge transport properties of materials incorporating this moiety. mdpi.comnih.gov By strategically modifying the molecule, for example, through polymerization or incorporation into larger conjugated systems, it may be possible to develop materials with specific light-absorbing or emitting properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or other electronic devices. mdpi.com

Research in Agrochemical Development

The benzoxazole scaffold is a known pharmacophore in various biologically active compounds, including those with potential applications in agriculture. nih.govtandfonline.com

Investigation of Herbicidal and Insecticidal Properties of Benzoxazole Scaffolds

The benzoxazole ring system is found in a number of compounds that exhibit herbicidal and insecticidal activities. nih.govresearchgate.net Research into derivatives of 5-Chloro-6-nitro-1,3-benzoxazole is aimed at exploring their potential as new agrochemicals. The presence of the chloro and nitro groups can significantly influence the biological activity of the molecule. For example, a study on 5-chloro-2-(nitromethyl)benzo[d]oxazole, a related compound, demonstrated higher inhibition against several plant species compared to a commercial herbicide. researchgate.net This highlights the potential of the chloro-nitro substituted benzoxazole scaffold in the design of new and effective crop protection agents.

Future Research Directions and Unexplored Avenues for 5 Chloro 6 Nitro 1,3 Benzoxazole

Development of Novel and Greener Synthetic Methodologies

The synthesis of 5-Chloro-6-nitro-1,3-benzoxazole and its derivatives is a crucial first step for any further investigation. Traditional methods for creating benzoxazoles can sometimes involve multiple steps and the use of harsh chemicals. acs.orgnih.gov Future research is therefore geared towards developing more efficient and environmentally friendly "green" synthetic routes.

Key areas for advancement include:

Solvent-Free Conditions: The use of a Brønsted acidic ionic liquid gel as a reusable catalyst has shown promise for synthesizing benzoxazoles without the need for solvents. acs.org This approach not only simplifies the process but also reduces chemical waste. acs.org

Alternative Catalysts: Investigating other novel catalysts, such as samarium(III) triflate, poly(melamine-formaldehyde), and various nanoparticles, could lead to even more efficient and selective syntheses. acs.org

Reaction Optimization: Further optimization of reaction conditions, such as temperature and reaction time, can lead to higher yields and purity of the final product.

Interactive Table: Greener Synthetic Approaches for Benzoxazoles

| Approach | Catalyst/Reagent | Conditions | Advantages |

| Solvent-Free Synthesis | Brønsted acidic ionic liquid gel | 130°C, 5 hours | High yield, reusable catalyst, environmentally friendly. acs.org |

| Catalysis in Water | NiFe2–xEuxO4 | Reflux in water, 50 min | Use of an environmentally benign solvent. acs.org |

| Acetonitrile-based Synthesis | TiO2@ZrO2 | 60°C, 15 min | Fast reaction time. acs.org |

Systematic Exploration of Additional Biological Activities and Therapeutic Potential

The benzoxazole (B165842) scaffold is a core component of many compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netjocpr.com While some activities of 5-Chloro-6-nitro-1,3-benzoxazole derivatives have been explored, a systematic investigation into its full therapeutic potential is still needed.

Future research could focus on:

Antimicrobial and Antifungal Activity: Benzoxazole derivatives have shown promise as antibacterial and antifungal agents. nih.govnih.gov Further screening of 5-Chloro-6-nitro-1,3-benzoxazole against a broad spectrum of pathogens, including drug-resistant strains, is a logical next step.

Anticancer Potential: Given that some benzoxazole derivatives exhibit antitumor activity, a thorough evaluation of 5-Chloro-6-nitro-1,3-benzoxazole against various cancer cell lines is warranted. biotech-asia.org

Anthelmintic Activity: Some 5-nitro-benzoxazole derivatives have been identified as potent anthelmintic molecules, suggesting a potential application in treating parasitic worm infections. researchgate.net

Anti-inflammatory and Other Activities: The benzoxazole nucleus is also associated with anti-inflammatory, analgesic, and other pharmacological effects that are worth exploring for this specific compound. jocpr.combiotech-asia.org

In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level

To fully harness the therapeutic potential of 5-Chloro-6-nitro-1,3-benzoxazole, it is crucial to understand how it interacts with biological systems at the molecular level.

Future research in this area should aim to:

Identify Molecular Targets: Pinpointing the specific enzymes, receptors, or other biomolecules that 5-Chloro-6-nitro-1,3-benzoxazole interacts with is a primary goal. For instance, some benzoxazole derivatives are known to inhibit enzymes like DNA topoisomerases and protein kinases.

Elucidate Mechanisms of Action: Once a target is identified, the next step is to understand the precise mechanism of interaction. For example, some benzoxazole-based antimicrobial agents are thought to work by inhibiting metalloenzymes through chelation.

Investigate Quorum Sensing Inhibition: Certain benzoxazolone derivatives have been shown to interfere with quorum sensing in bacteria, a process that regulates virulence. nih.gov Exploring this possibility for 5-Chloro-6-nitro-1,3-benzoxazole could lead to novel anti-infective strategies. nih.gov

Advanced Structure-Activity and Structure-Property Correlation Studies Utilizing Computational Tools

Computational methods are invaluable in modern drug discovery, allowing for the prediction of a compound's properties and its interaction with biological targets.

Future research should leverage these tools to:

Perform Molecular Docking Studies: These simulations can predict how 5-Chloro-6-nitro-1,3-benzoxazole binds to the active site of a target protein, providing insights into the key interactions that drive its biological activity. researchgate.net This has been successfully applied to understand the anthelmintic activity of other 5-nitro-benzoxazole derivatives. researchgate.net

Establish Structure-Activity Relationships (SAR): By systematically modifying the structure of 5-Chloro-6-nitro-1,3-benzoxazole and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. researchgate.net For example, the 6-nitro group in a similar compound was found to enhance membrane permeability in Gram-negative bacteria.

Predict Physicochemical Properties: Computational tools can also be used to predict important properties like solubility, stability, and potential toxicity, which are crucial for drug development. uni.lu

Interactive Table: Key Structural Features and Their Potential Roles

| Structural Feature | Position | Potential Role in Biological Activity |

| Chloro Group | 5 | Can influence potency and intrinsic activity at certain receptors. nih.gov |

| Nitro Group | 6 | May enhance membrane permeability in bacteria. |

| Benzoxazole Core | - | Serves as a versatile scaffold for a wide range of biological activities. researchgate.netjocpr.com |

Integration into Multi-component Systems, Hybrid Compounds, or Nanomaterials

The unique structure of 5-Chloro-6-nitro-1,3-benzoxazole makes it an attractive building block for creating more complex chemical entities with potentially enhanced or novel properties.

Future avenues of research include:

Synthesis of Hybrid Molecules: Combining the 5-Chloro-6-nitro-1,3-benzoxazole moiety with other pharmacologically active fragments could lead to hybrid compounds with dual or synergistic effects.

Development of Metal Complexes: The benzoxazole ring can coordinate with metal ions, opening up the possibility of creating novel metal-based drugs or catalysts.

Incorporation into Nanomaterials: Attaching 5-Chloro-6-nitro-1,3-benzoxazole to nanoparticles could improve its delivery to target sites in the body, enhancing its efficacy and reducing potential side effects.

High-Throughput Screening and Lead Optimization Studies for Specific Biological Targets

Once a promising biological activity is identified, a more focused and intensive phase of research is required to develop a potential drug candidate.

This involves:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds to identify those with the desired biological effect. This can be used to screen libraries of benzoxazole derivatives to find initial "hits."

Lead Optimization: After a hit is identified, medicinal chemists will synthesize and test a series of related compounds to improve its potency, selectivity, and other drug-like properties. This iterative process is essential for developing a "lead" compound that can be further investigated in preclinical studies.

In Vivo Testing: Promising lead compounds will ultimately need to be tested in animal models to evaluate their efficacy and safety in a living organism.

By pursuing these diverse research avenues, the scientific community can continue to unlock the full potential of 5-Chloro-6-nitro-1,3-benzoxazole, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-6-nitro-1,3-benzoxazole, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed. For example, nitro-substituted benzoxazoles are synthesized via condensation of 2-amino-5-nitrophenol derivatives with acyl chlorides or carboxylic acids under dehydrating conditions. Polyphosphoric acid (PPA) at elevated temperatures (~150°C) is a common catalyst for cyclization . Yield optimization may involve controlling stoichiometry, reaction time, and temperature gradients. Post-synthetic purification via recrystallization (e.g., using ethanol) is critical for obtaining high-purity crystals suitable for structural analysis .

Q. What spectroscopic and chromatographic methods are essential for characterizing 5-chloro-6-nitro-1,3-benzoxazole?

- NMR : H and C NMR confirm substitution patterns and aromaticity. The nitro group induces deshielding in adjacent protons (e.g., δ ~8.5–9.0 ppm for aromatic H) .

- HRMS : High-resolution mass spectrometry validates molecular weight (exact mass: ~214.00 g/mol) and isotopic distribution .

- HPLC : Reverse-phase chromatography with UV detection (λ ~270–300 nm) assesses purity (>98% for research-grade samples) .

Advanced Research Questions

Q. How do intramolecular non-bonded interactions influence the crystal packing of 5-chloro-6-nitro-1,3-benzoxazole?

X-ray crystallography reveals that steric repulsion between substituents (e.g., Cl and nitro groups) distorts bond angles. For instance, the C–Cl⋯H–C interaction (distance ~3.12 Å) widens the exocyclic C–C–Cl angle to ~113°, deviating from the ideal tetrahedral geometry. These distortions propagate through the crystal lattice, stabilizing van der Waals interactions over hydrogen bonding . ORTEP-3 software is recommended for visualizing displacement parameters and refining structural models .

Q. What computational methods are used to predict the electronic properties of 5-chloro-6-nitro-1,3-benzoxazole?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s π-conjugation and frontier orbitals. The nitro group’s electron-withdrawing effect lowers the LUMO energy (~-1.8 eV), enhancing electrophilicity. Solvent effects (e.g., ethanol) are incorporated via Polarizable Continuum Models (PCM) to simulate reactivity in solution-phase reactions .

Q. How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

Systematic substitution studies are critical. For example:

- Chloro position : 5-Cl enhances lipophilicity (logP ~2.5), improving membrane permeability in antimicrobial assays .

- Nitro group : 6-NO increases redox activity, correlating with oxidative stress induction in bacterial cells .

Biological testing requires standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

Methodological Considerations

Q. What crystallographic parameters are critical for refining the structure of 5-chloro-6-nitro-1,3-benzoxazole?

Q. How do solvent polarity and reaction temperature influence nitro-group stability during synthesis?

Polar aprotic solvents (e.g., DMF) stabilize nitro intermediates but may promote side reactions (e.g., hydrolysis) above 100°C. Lower temperatures (~60–80°C) in ethanol/water mixtures reduce decomposition, preserving nitro functionality .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity data for benzoxazole derivatives?

- Strain variability : Validate against ATCC reference strains to minimize taxonomic variability .

- Assay conditions : Standardize inoculum size (1–5 × 10 CFU/mL) and incubation time (18–24 hrs) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance across replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.